molecular formula C7H11NO2S B11723665 Ethyl 5-thioxo-L-prolinate CAS No. 80442-95-1

Ethyl 5-thioxo-L-prolinate

Cat. No.: B11723665
CAS No.: 80442-95-1
M. Wt: 173.24 g/mol
InChI Key: MKXRCPKGURCHRF-YFKPBYRVSA-N
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Description

Ethyl 5-thioxo-L-prolinate (CAS 80442-95-1) is a chiral proline derivative valued in organic synthesis as a versatile building block for pharmaceuticals . Its primary research application is in the development of cysteine protease inhibitors . The compound's key structural feature is the thioxo (C=S) functional group, which enhances its binding affinity to metal ions, making it a useful ligand in coordination chemistry and catalyst design . Research into its potential bioactivity suggests it may be investigated for anti-inflammatory and neuroprotective agents due to its structural similarity to native proline-based peptides . In medicinal chemistry, it is employed to modify peptide stability and conformation, which can influence the pharmacokinetic properties of potential drug candidates . The incorporation of thioxo-functional groups in synthetic peptides is a promising strategy to enhance biomolecular binding and antioxidant activity, supporting research in pathologies involving oxidative stress . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80442-95-1

Molecular Formula

C7H11NO2S

Molecular Weight

173.24 g/mol

IUPAC Name

ethyl (2S)-5-sulfanylidenepyrrolidine-2-carboxylate

InChI

InChI=1S/C7H11NO2S/c1-2-10-7(9)5-3-4-6(11)8-5/h5H,2-4H2,1H3,(H,8,11)/t5-/m0/s1

InChI Key

MKXRCPKGURCHRF-YFKPBYRVSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCC(=S)N1

Canonical SMILES

CCOC(=O)C1CCC(=S)N1

Origin of Product

United States

Significance of Sulfur Containing Amino Acid Derivatives in Organic Synthesis

Sulfur is a vital element in biological systems, and its incorporation into amino acids such as methionine and cysteine imparts unique chemical properties that are crucial for life processes. nih.govnih.gov These amino acids are fundamental to protein structure and function; cysteine's ability to form disulfide bonds is critical for protein folding and stability, while methionine often serves as the initiating amino acid in protein synthesis. nih.govnumberanalytics.com

In the realm of organic synthesis and medicinal chemistry, derivatives of sulfur-containing amino acids are of considerable importance. wisdomlib.org They serve as versatile synthons and are integral to the creation of molecules with enhanced biological activity. researchgate.net Key areas of significance include:

Antioxidant Synthesis: Sulfur amino acids are precursors to potent intracellular antioxidants, most notably glutathione. nih.gov Synthetic derivatives are explored for their ability to modulate cellular redox states.

Prodrug Development: The unique chemical properties of sulfur-containing structures are utilized in the design of safer and more effective prodrugs. wisdomlib.org

Detoxification and Chelation: Naturally occurring sulfur-containing ligands are effective detoxifying agents, capable of chelating heavy metal ions. nih.gov This principle is applied in the synthesis of novel chelating agents.

Bioactive Scaffolds: The introduction of sulfur into amino acid derivatives can enhance their synthetic diversity and biological activity, making them valuable building blocks for new therapeutic agents. researchgate.net

Overview of Cyclic Thioamide Architectures in Chemical Space

A thioamide is an isostere of an amide where the carbonyl oxygen is replaced by a sulfur atom. nih.govnih.gov This single-atom substitution results in significant changes to the molecule's physicochemical properties, making the thioamide group a valuable tool in chemical design. When incorporated into a cyclic structure, as in Ethyl 5-thioxo-L-prolinate, it forms a cyclic thioamide, a motif that confers distinct conformational and interactive properties.

The replacement of oxygen with the larger, less electronegative sulfur atom alters bond lengths, bond strengths, and electronic properties. nih.govnih.gov Thioamides are generally less polar and more reactive with both nucleophiles and electrophiles than their corresponding amides. nih.govdokumen.pub Crucially, the thioamide N-H group is a better hydrogen bond donor, while the sulfur atom is a weaker hydrogen bond acceptor compared to the amide oxygen. nih.govnih.gov This altered hydrogen bonding capability can fundamentally change intermolecular and intramolecular interactions.

Furthermore, incorporating a thioamide into a peptide or cyclic structure often leads to increased conformational rigidity. nih.gov The rotational barrier of the C-N bond in a thioamide is higher than in an amide, which reduces the molecule's flexibility and can lock it into a more well-defined three-dimensional structure. nih.gov This conformational restriction is highly sought after in drug design, as it can lead to enhanced binding affinity, increased metabolic and proteolytic stability, and improved bioavailability of peptide-based therapeutics. nih.govnih.gov

Table 1: Comparative Physicochemical Properties of Amide vs. Thioamide Bonds

Property Amide (C=O) Thioamide (C=S) Significance in Molecular Design
Bond Length ~1.23 Å ~1.71 Å The longer C=S bond alters local geometry and can induce different molecular conformations. nih.gov
van der Waals Radius Oxygen: 1.40 Å Sulfur: 1.85 Å Increased steric bulk of sulfur can influence molecular packing and receptor interactions. nih.gov
H-Bonding (Acceptor) Strong Weak Reduces the ability to accept hydrogen bonds, altering solubility and interaction patterns. nih.govnih.gov
H-Bonding (Donor) Good Stronger The N-H proton is more acidic and a better hydrogen bond donor, strengthening specific interactions. nih.govnih.gov
C-N Bond Rotation Barrier Lower Higher (~5 kcal/mol) Increases rigidity and reduces conformational flexibility, leading to more defined structures. nih.gov
Dipole Moment High Higher Affects polarity and interactions within electromagnetic fields, though n→π* interactions are often more dominant in governing local conformations. acs.org

Rationale for Dedicated Academic Research on Ethyl 5 Thioxo L Prolinate

Thionation Approaches for Pyrrolidinone Carboxylates

The conversion of the C5-carbonyl group of a pyrrolidinone carboxylate to a thiocarbonyl group is the cornerstone of synthesizing thioxo-L-proline esters. This transformation, known as thionation, typically employs phosphorus-sulfur reagents.

Utilizing Lawesson's Reagent and Other Phosphorous Sulfides for Carbonyl to Thiocarbonyl Transformation

The most prominent and widely used thionating agent for the conversion of carbonyls to thiocarbonyls is 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, commonly known as Lawesson's Reagent (LR). alfa-chemistry.comorganic-chemistry.org LR is particularly effective for transforming amides, ketones, and esters into their corresponding thio-analogs. alfa-chemistry.comsigmaaldrich.com Its utility in amino acid chemistry is well-documented, including the successful synthesis of 5-thioxoproline from 5-oxoproline. researchgate.net The mechanism of LR involves an equilibrium with a reactive dithiophosphine ylide, which reacts with the carbonyl group to form a four-membered thiaoxaphosphetane intermediate. organic-chemistry.org The driving force of the reaction is the subsequent cycloreversion to form a stable phosphorus-oxygen double bond, yielding the desired thiocarbonyl. organic-chemistry.org

While LR is favored for its relatively mild conditions and high yields, other phosphorous sulfides can also be employed. encyclopedia.pub Phosphorus pentasulfide (P₄S₁₀) is a more traditional reagent, but it often requires higher temperatures and a large excess of the agent to be effective, which can lead to more side products. organic-chemistry.orgcaltech.edu To enhance reactivity and simplify purification, modified reagent systems have been developed. These include Curphey's reagent (a combination of P₄S₁₀ and hexamethyldisiloxane, HMDSO) and Bergman's reagent (P₄S₁₀/pyridine), among others. researchgate.netresearchgate.net

ReagentChemical NameTypical SubstratesNotes
Lawesson's Reagent (LR) 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfideAmides, Lactams, Esters, KetonesWidely used, often provides good yields under milder conditions than P₄S₁₀. organic-chemistry.orgencyclopedia.pub
Phosphorus Pentasulfide P₄S₁₀Amides, Esters, KetonesRequires higher temperatures and longer reaction times; can lead to more byproducts. organic-chemistry.orgcaltech.edu
Curphey's Reagent P₄S₁₀ / Hexamethyldisiloxane (HMDSO)Esters, Lactones, Amides, KetonesOffers improved performance over P₄S₁₀ alone; byproducts are more easily removed. researchgate.net

Reaction Conditions and Optimization for Selective 5-Thionation in L-Prolinate Systems

A key challenge in synthesizing this compound is achieving selective thionation of the lactam carbonyl at the C5 position without affecting the ethyl ester group. The reactivity difference between a lactam and an ester is crucial for this selectivity. With Lawesson's reagent, the thionation of amides and lactams is generally much faster and occurs under milder conditions than the thionation of esters. organic-chemistry.orgcaltech.edu

Research has shown that 5-oxoproline can be converted to 5-thioxoproline using Lawesson's reagent in a solvent like dimethoxyethane (DME) at room temperature. researchgate.net The mildness of these conditions is such that the free carboxylic acid group does not require protection, which underscores the feasibility of selective thionation. researchgate.net In contrast, thionating esters typically demands elevated temperatures and prolonged reaction times. caltech.edu This inherent difference in reactivity allows for a synthetic window where the C5-lactam carbonyl of an L-prolinate ester can be selectively converted to a thiocarbonyl while leaving the ester functionality intact. Optimization often involves careful control of temperature, reaction time, and the stoichiometry of the thionating agent to maximize the yield of the desired product and minimize side reactions.

SubstrateReagentSolventTemperatureTimeYieldReference
5-OxoprolineLawesson's ReagentDMERoom Temp.N/AN/A researchgate.net
Mebroqualone (a quinazolinone)Lawesson's ReagentXyleneReflux3 h87% nih.gov
General Ketones (Conventional)Lawesson's ReagentTolueneHigh Temp.2-25 hN/A nih.gov
General Ketones (Microwave)Lawesson's ReagentTolueneN/A2 minHigh nih.gov

Esterification Strategies for 5-Thioxo-L-Proline to Yield Ethyl Esters

An alternative and viable pathway to this compound is the esterification of 5-Thioxo-L-proline after the thionation step. researchgate.net This two-step approach involves first preparing the thioxo-proline acid and then converting it to the desired ethyl ester.

Standard esterification procedures can be applied to 5-Thioxo-L-proline. One common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA). sciencemadness.org Another approach is to first activate the carboxylic acid by converting it into a more reactive derivative, such as an acid chloride. This can be achieved using reagents like thionyl chloride (SOCl₂) or cyanuric chloride, followed by reaction with ethanol, often in the presence of a base to neutralize the HCl byproduct. sciencemadness.org The successful synthesis of other esters, such as the diphenylmethyl ester of 5-thioxo-L-proline, demonstrates the practicality of this synthetic strategy. epo.org

Innovative Green Chemistry Protocols in Thioxo-L-Prolinate Synthesis

Modern synthetic chemistry increasingly focuses on developing environmentally benign and efficient processes, guided by the principles of green chemistry. nih.govacs.org These innovations include the use of alternative solvents and energy sources to reduce waste, energy consumption, and reaction times.

Application of Deep Eutectic Solvents and Solvent-Free Methodologies

Solvent-free, or neat, reaction conditions represent a significant step towards greener synthesis by eliminating solvent waste. A novel protocol for the thionation of carbonyl compounds has been developed using a PSCl₃/H₂O/Et₃N system under solvent-free conditions, which proceeds rapidly with microwave assistance to afford high yields of thiolactams. acs.orgorganic-chemistry.orgnih.gov This method is noted for its efficiency, simple workup, and reduced environmental impact. organic-chemistry.org Similarly, solvent-free thionation of jasmone (B1672801) analogs with Lawesson's reagent under microwave irradiation has been reported as an economical and environmentally friendly procedure. nih.gov

Deep Eutectic Solvents (DES) are emerging as a promising class of green solvents. beilstein-journals.orgbeilstein-journals.org They are typically formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), resulting in a liquid with a significantly lower melting point than its individual components. beilstein-journals.orgbeilstein-journals.org L-proline itself has been used as a component in natural deep eutectic solvents (NaDES), such as L-proline/glycerol, which can act as both a solvent and a catalyst in various organic transformations. beilstein-journals.orgbeilstein-journals.orgmdpi.com While the direct application of DES to the thionation of L-prolinates is not yet widely reported, their biodegradability, low volatility, and potential for recyclability make them an attractive area for future research in this field. beilstein-journals.orgmdpi.com

Microwave-Assisted Synthesis Enhancements

The use of microwave irradiation as an energy source offers a powerful enhancement to the synthesis of thioxo-L-prolinates. Compared to conventional heating methods, which can require hours or even days, microwave-assisted reactions are often completed in a matter of minutes. encyclopedia.pubnih.govmdpi.com This dramatic reduction in reaction time not only saves energy but can also improve yields by minimizing the formation of degradation products that can occur with prolonged heating. nih.gov

Microwave-assisted thionation using Lawesson's reagent has been successfully applied to a variety of carbonyl compounds, including the synthesis of thioamides and thioketones. organic-chemistry.orgmdpi.com Furthermore, the combination of microwave irradiation with solvent-free conditions provides a particularly green and efficient synthetic route. For example, the thionation of lactams using the PSCl₃/H₂O/Et₃N system is completed in 4-5 minutes under microwave irradiation, with reported yields typically between 80-95%. acs.orgorganic-chemistry.org This synergy of advanced energy sources and minimized solvent use represents a significant improvement over traditional synthetic protocols.

MethodReagentConditionsTimeYieldReference
Conventional Lawesson's ReagentToluene, RefluxDaysN/A mdpi.com
Microwave-Assisted Lawesson's ReagentToluene, 150 WMinutesHigh nih.govmdpi.com
Conventional P₂S₅Xylene, Reflux12 hLow nih.gov
Microwave-Assisted PSCl₃/H₂O/Et₃NSolvent-Free, 180 W4-5 min80-95% acs.orgorganic-chemistry.org

Exploration of Tautomeric Equilibria in the 5-Thioxopyrrolidinone Ring

The 5-thioxopyrrolidinone ring of this compound can exist in tautomeric forms. scispace.com Tautomerism is a phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. science.govresearchgate.net In the case of this compound, the primary tautomeric equilibrium is between the thione form (A) and the thiol form (B).

The thione form is characterized by a carbon-sulfur double bond (C=S), while the thiol form contains a carbon-sulfur single bond (C-S) and a carbon-carbon double bond within the pyrrolidine (B122466) ring, with the hydrogen atom relocated to the sulfur atom. The position of this equilibrium can be influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the pyrrolidine ring. beilstein-journals.org While the thione form is generally the more stable tautomer, the thiol form can participate in specific reactions, particularly those involving the sulfur atom as a nucleophile. nih.gov

Tautomeric Form Key Structural Feature Relative Stability
Thione (A) Carbon-sulfur double bond (C=S) Generally more stable
Thiol (B) Carbon-sulfur single bond (C-S) and endocyclic C=C Less stable, reactive intermediate
Table 1: Tautomeric Forms of this compound

This table is based on the general principles of thione-thiol tautomerism and may not reflect the exact equilibrium distribution for this specific compound without further experimental data.

Investigation of Nucleophilic and Electrophilic Reactivity Sites within the Molecular Framework

The molecular structure of this compound presents distinct nucleophilic and electrophilic centers, dictating its reactivity towards various reagents. nih.govmasterorganicchemistry.com

Nucleophilic Sites:

Sulfur Atom: The sulfur atom of the thioxo group is a primary nucleophilic site. libretexts.org It can react with electrophiles such as alkyl halides and acylating agents. This reactivity is enhanced in the thiol tautomer.

Nitrogen Atom: The nitrogen atom within the pyrrolidine ring also possesses a lone pair of electrons and can act as a nucleophile, although its reactivity is generally lower than that of the sulfur atom due to its involvement in the amide-like structure. libretexts.org

Electrophilic Sites:

Carbonyl Carbon (Ester): The carbon atom of the ester group is electrophilic and susceptible to attack by nucleophiles, leading to reactions such as hydrolysis or aminolysis. libretexts.org

Carbonyl Carbon (Thiolactam): The carbon atom of the thioxo group (C-5) is also an electrophilic center, readily attacked by strong nucleophiles. masterorganicchemistry.comlibretexts.org

Site Type Description of Reactivity
Sulfur (in C=S) Nucleophilic Reacts with alkylating and acylating agents.
Nitrogen (in ring) Nucleophilic Can be alkylated under certain conditions.
Carbon (in C=O of ester) Electrophilic Susceptible to nucleophilic attack (e.g., hydrolysis).
Carbon (in C=S) Electrophilic Can be attacked by strong nucleophiles.
Table 2: Key Reactivity Sites in this compound

Derivatization Studies: N-Alkylation, S-Alkylation, and Acylation Reactions

The nucleophilic sites on this compound allow for various derivatization reactions, including N-alkylation, S-alkylation, and acylation.

N-Alkylation: The nitrogen atom of the pyrrolidine ring can be alkylated using alkyl halides or other alkylating agents, typically in the presence of a base. nih.govresearchgate.net This reaction introduces a substituent at the N-1 position of the ring.

S-Alkylation: The sulfur atom is generally more nucleophilic than the nitrogen atom and readily undergoes alkylation. rsc.org Reaction with alkyl halides in the presence of a base leads to the formation of S-alkylated products.

Acylation: Both the nitrogen and sulfur atoms can be acylated. However, S-acylation is often favored under kinetic control, while N-acylation may occur under thermodynamic control or with more reactive acylating agents. rsc.org

Reaction Type Reagent Product Type
N-Alkylation Alkyl halide, Base N-Alkyl derivative
S-Alkylation Alkyl halide, Base S-Alkyl derivative (thioimidate)
Acylation Acyl halide, Anhydride N-Acyl or S-Acyl derivative
Table 3: Common Derivatization Reactions

Cycloaddition Reactions and Mechanistic Pathways Involving the Thioxo Moiety (Inferred from related thioxo compounds)

While specific cycloaddition reactions of this compound are not extensively documented, the reactivity of the thioxo group is well-established in other systems and can be inferred. uzh.ch Thioketones are known to be excellent dienophiles and dipolarophiles in cycloaddition reactions. uzh.ch

[4+2] Cycloaddition (Diels-Alder Reactions): The C=S double bond can act as a dienophile, reacting with conjugated dienes to form six-membered heterocyclic rings. nih.govresearchgate.net

[3+2] Cycloaddition: The thioxo group can react with 1,3-dipoles, such as nitrile oxides or azides, to yield five-membered heterocyclic systems. nih.govbeilstein-journals.org These reactions often proceed with high regioselectivity and stereoselectivity.

[2+2] Cycloaddition: Photochemically or thermally induced [2+2] cycloadditions with alkenes can lead to the formation of thietane (B1214591) rings.

The mechanisms of these reactions typically involve a concerted or stepwise pathway, depending on the nature of the reactants and reaction conditions. The presence of the electron-withdrawing ester group in this compound may influence the reactivity and regioselectivity of these cycloaddition reactions.

Reductive Transformations and Desulfurization of the 5-Thioxo Group

The thioxo group of this compound can be reduced or completely removed through desulfurization reactions.

Reduction: The C=S group can be reduced to a C-H bond using various reducing agents. For instance, treatment with Raney nickel can lead to the formation of ethyl prolinate. uni-stuttgart.de Other reducing agents like sodium borohydride (B1222165) in the presence of a catalyst may also be effective. clockss.org

Desulfurization: Desulfurization involves the complete removal of the sulfur atom. This can be achieved using reagents like Raney nickel, which is a common method for the desulfurization of thioamides and thiolactams. organic-chemistry.org This transformation converts the 5-thioxopyrrolidinone ring into a pyrrolidine ring.

These reductive transformations are valuable for converting this compound into other proline derivatives, which may have different biological or chemical properties.

Transformation Reagent Product
Reduction of C=S Raney Nickel Ethyl prolinate
Desulfurization Raney Nickel Ethyl prolinate
Table 4: Reductive Transformations of the 5-Thioxo Group

Advanced Spectroscopic and Stereochemical Elucidation of Ethyl 5 Thioxo L Prolinate

Application of Nuclear Magnetic Resonance Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Ethyl 5-thioxo-L-prolinate in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of all constituent atoms and their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The ethyl ester group would be identifiable by a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, arising from scalar coupling to each other. The protons of the pyrrolidine (B122466) ring (α, β, and γ positions) would appear as complex multiplets due to both geminal and vicinal coupling. The α-proton (at the C2 position) is directly attached to the chiral center bearing the ester, and its chemical shift is a key indicator of the local electronic environment. The N-H proton of the thioamide typically appears as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. Key signals would include those for the two carbonyl carbons: one for the ester (C=O) and one for the thioamide (C=S). The thioamide carbonyl is expected to be significantly deshielded compared to a standard amide carbon, appearing further downfield. For instance, in a related dipeptide containing N-(5-thioxo-L-prolyl)-L-cysteine, the ¹³C NMR signals for the 5-thioxo-L-proline moiety are well-defined. epo.org The carbons of the ethyl group and the three distinct carbons of the pyrrolidine ring would also be clearly resolved. hmdb.ca

Interactive data tables summarizing the expected NMR shifts are presented below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary based on solvent and other conditions.

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Ester -CH₃~1.2-1.4Triplet (t)
Ring -CH₂- (β, γ)~2.0-2.6Multiplet (m)
Ester -OCH₂-~4.1-4.3Quartet (q)
Ring -CH- (α)~4.3-4.5Multiplet (m)
-NH-~8.0-9.0Broad Singlet (br s)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary based on solvent and other conditions.

Carbon AssignmentPredicted Chemical Shift (ppm)
Ester -CH₃~14
Ring -CH₂- (γ)~25-30
Ring -CH₂- (β)~30-35
Ring -CH- (α)~60
Ester -OCH₂-~62
Ester C=O~170-175
Thioamide C=S~200-205

Vibrational Spectroscopy (Infrared) for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. masterorganicchemistry.com For this compound, the IR spectrum would be dominated by characteristic absorption bands corresponding to the vibrations of its key bonds. japsonline.com

The most significant peaks include:

N-H Stretch: A moderate to sharp band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the secondary thioamide.

C-H Stretches: Aliphatic C-H stretching vibrations from the pyrrolidine ring and ethyl group will appear just below 3000 cm⁻¹. libretexts.org

Ester C=O Stretch: A strong, sharp absorption band is expected around 1735-1750 cm⁻¹, which is characteristic of a saturated ester carbonyl group. libretexts.org

Thioamide I Band (C=S Stretch): The C=S stretching vibration is the most definitive feature of the thioxo-substitution. Unlike the strong C=O amide I band, the thioamide C=S stretch is typically weaker and appears at a much lower frequency, generally in the range of 1200-1400 cm⁻¹. In a related thioxo-triazole-bearing dipeptide, this band was observed at 1357.89 cm⁻¹. mdpi.com

C-O Stretch: A strong band corresponding to the C-O single bond stretch of the ester group is expected between 1150-1250 cm⁻¹. libretexts.org

Table 3: Key Infrared Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium
C-H Stretch (sp³)2850 - 2980Medium-Strong
C=O Stretch (Ester)1735 - 1750Strong, Sharp
C=S Stretch (Thioamide I)1200 - 1400Medium-Weak
C-O Stretch (Ester)1150 - 1250Strong

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By measuring the diffraction pattern of X-rays passing through a single crystal, it is possible to generate an electron density map and build an unambiguous model of the molecule. nih.gov

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide definitive data on:

Molecular Confirmation: Absolute confirmation of the covalent structure, including the presence of the thioxo group.

Stereochemistry: Unambiguous assignment of the (S)-configuration at the C2 chiral center, confirming the L-proline origin.

Conformation: The precise conformation of the five-membered pyrrolidine ring (e.g., envelope or twist conformation) in the solid state.

Bond Lengths and Angles: Exact measurements of all bond lengths and angles, providing insight into the electronic effects of the thioamide and ester groups on the ring structure.

Intermolecular Interactions: A detailed map of how individual molecules pack in the crystal lattice, revealing hydrogen bonding (e.g., N-H···S=C or N-H···O=C interactions) and other non-covalent forces that stabilize the crystal structure. nih.gov

While a crystal structure for this compound itself is not publicly available, analysis of related compounds, such as other proline derivatives, demonstrates the power of this technique to resolve such structural details with high precision. researchgate.netdntb.gov.ua

Chromatographic Techniques for Purity Assessment and Optical Purity Determination

Chromatographic methods are essential for assessing the chemical and optical purity of this compound.

Purity Assessment: Techniques like Thin-Layer Chromatography (TLC) are routinely used to monitor the progress of the synthesis reaction. japsonline.com For a more quantitative assessment of purity, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are employed. These methods separate the target compound from any unreacted starting materials, by-products, or decomposition products, allowing for accurate purity determination, often expressed as a percentage area of the main peak.

Optical Purity Determination: Ensuring the stereochemical integrity of the chiral center is critical. As the starting material is L-proline, the product is expected to be the pure (S)-enantiomer. Any racemization during the synthesis would lead to the presence of the (R)-enantiomer. Chiral HPLC is the gold standard for determining optical purity or enantiomeric excess (ee). researchgate.net This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different retention times. scielo.brsigmaaldrich.com By integrating the peak areas of the two separated enantiomers, the ratio of (S) to (R) forms can be precisely calculated. For many proline-based syntheses, chiral phase HPLC has been used to confirm optical purities as high as 99.7%. uni-stuttgart.de The selection of the appropriate chiral column (e.g., those based on polysaccharides or cyclodextrins) and mobile phase is key to achieving successful enantiomeric resolution. scielo.brresearchgate.net

Computational and Theoretical Investigations of Ethyl 5 Thioxo L Prolinate

Density Functional Theory (DFT) Studies on Electronic Structure and Geometrical Parameters

Density Functional Theory (DFT) serves as a fundamental computational tool to investigate the electronic structure and geometrical parameters of molecules like Ethyl 5-thioxo-L-prolinate. scispace.comrsc.org DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), are used to determine optimized molecular geometries, including bond lengths and bond angles. nih.gov These theoretical values can then be compared with experimental data from structurally similar compounds to validate the computational model. nih.gov

The electronic structure of a molecule, which dictates its properties and reactivity, is also elucidated through DFT. unitn.it This includes the distribution of electron density and the energies of molecular orbitals. scispace.com For instance, the structural parameters of related heterocyclic compounds have been successfully determined using the B3LYP/6-311++G(d,p) level of theory. nih.gov

Table 1: Selected Theoretical Geometrical Parameters for a Related Thioxo-Pyrimidine Carboxylate Derivative This table presents data for a structurally related compound, Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate (ETP5C), as a proxy to illustrate the type of data obtained from DFT calculations.

ParameterBond Length (Å) - CalculatedBond Angle (°) - Calculated
C-S1.679-
C-N1.385 / 1.467-
C=O1.214-
O-C-C-110.9
C-N-C-124.3
Source: Adapted from computational studies on ETP5C. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Intramolecular Charge Transfer Characteristics

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. iqce.jp The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, indicating a greater potential for intramolecular charge transfer (ICT). researchgate.netresearchgate.netnih.gov

The analysis of HOMO and LUMO distributions reveals the regions of a molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO). researchgate.net In many organic molecules, including those with donor-acceptor functionalities, the HOMO is often localized on the electron-donating group, while the LUMO is situated on the electron-accepting group. researchgate.netfrontiersin.org This separation of frontier orbitals facilitates ICT upon electronic excitation, a key characteristic for various applications, including nonlinear optics. researchgate.netfrontiersin.org For related thioxo-pyrimidine derivatives, the HOMO-LUMO energy gap has been calculated to be around 4.6255 eV, indicating a reactive nature. nih.gov

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Structurally Similar Compound Data presented for Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as an illustrative example.

ParameterValue (eV)
EHOMO-6.452
ELUMO-1.402
Energy Gap (ΔE)5.050
Source: Adapted from DFT calculations on a related pyrimidine (B1678525) derivative. nih.gov

Prediction of Reactive Sites and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP surface visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. Typically, red regions signify negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, highlighting electron-deficient areas prone to nucleophilic attack. researchgate.net

For heterocyclic compounds containing functional groups like carbonyl and thioxo groups, the MEP map would likely show negative potential around the oxygen and sulfur atoms due to their high electronegativity, making them sites for electrophilic interaction. The regions around hydrogen atoms attached to nitrogen or carbon would exhibit positive potential, marking them as potential sites for nucleophilic attack. nih.gov This analysis provides critical insights into the molecule's intermolecular interaction patterns and chemical reactivity. researchgate.net

Conformational Landscape Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and the energy barriers between them. umich.edu For flexible molecules like this compound, which contains a pyrrolidine (B122466) ring and an ethyl ester group, multiple low-energy conformations may exist. umich.edu

Molecular Dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of a molecule over time. cresset-group.com By simulating the atomic motions, MD can reveal the dynamic behavior of the molecule, including transitions between different conformational states. cresset-group.comresearchgate.net These simulations can help in understanding how the molecule might interact with biological targets or how its conformation changes in different solvent environments. cresset-group.com For instance, studies on related proline derivatives have utilized spectroscopic techniques and theoretical energy calculations to characterize different helical conformations and the puckering of the pyrrolidine ring. umich.edu

Theoretical Prediction of Optical Properties and Nonlinear Optical (NLO) Activity

Theoretical calculations, particularly time-dependent density functional theory (TD-DFT), are employed to predict the optical properties of molecules, such as their UV-Vis absorption spectra. nih.gov These calculations can identify electronic transitions, like the π-to-π* transitions, which are responsible for light absorption. nih.gov

Nonlinear optical (NLO) properties arise from the interaction of a material with an intense electromagnetic field, such as a laser beam. mdpi.com Molecules with significant NLO activity often possess a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer. frontiersin.orgnih.gov The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. researchgate.net A high β value indicates a strong NLO activity. researchgate.net

Theoretical predictions of NLO properties for molecules like this compound involve calculating the dipole moment (μ) and hyperpolarizability tensors using DFT methods. researchgate.netresearchgate.net The presence of electron-donating and electron-withdrawing groups connected by a conjugated system can lead to enhanced NLO properties. nih.gov The small HOMO-LUMO gap, indicating high polarizability, is often correlated with significant NLO activity. researchgate.netresearchgate.net

Table 3: Calculated NLO Properties for a Related Organic Molecule This table illustrates the type of data obtained from theoretical NLO calculations for a representative compound.

ParameterCalculated Value
Dipole Moment (μ) (Debye)3.5
First Hyperpolarizability (β0) (esu)1.5 x 10-30
Note: The values are illustrative and depend on the specific molecule and computational method.

Applications of Ethyl 5 Thioxo L Prolinate in Synthetic Organic Chemistry

Utilization as a Chiral Building Block in the Synthesis of Complex Molecules

The inherent chirality of ethyl 5-thioxo-L-prolinate, derived from its L-proline precursor, makes it a valuable chiral building block in asymmetric synthesis. sigmaaldrich.comresearchgate.net Chiral building blocks are enantiomerically pure compounds used as starting materials to introduce a specific stereocenter into a target molecule, a critical aspect in the synthesis of pharmaceuticals and natural products where biological activity is often stereospecific. mdpi.com

L-proline and its analogues are widely recognized for their utility in this regard. researchgate.net The fixed (S)-configuration at the α-carbon of this compound allows chemists to construct complex molecules with a predictable three-dimensional structure. The synthesis of homochiral compounds from non-chiral starting materials often relies on chiral catalysts, but using a chiral building block like this compound provides a direct and efficient way to incorporate chirality. mdpi.com Its functional groups—the ester and the thioamide—offer multiple points for chemical modification without disturbing the original stereocenter, enabling the elaboration of the molecule into more complex chiral structures.

Role as a Structural Scaffold for Designing Novel Chemical Entities

In medicinal chemistry and drug discovery, a structural scaffold is a core molecular framework upon which various functional groups can be appended to create a library of new compounds for biological screening. researchgate.net this compound serves as an excellent sp³-rich scaffold. The pyrrolidine (B122466) ring provides a rigid, three-dimensional framework that is a common feature in many biologically active compounds. rsc.org

This type of scaffold is often referred to as a "privileged structure" because it is capable of binding to multiple biological targets. researchgate.net By systematically modifying the ester and thioamide functionalities, or by functionalizing the pyrrolidine ring itself, chemists can design and synthesize libraries of novel chemical entities. jst.go.jp The thioamide group, in particular, is a bioisostere of the amide bond and can form different hydrogen bonding patterns, potentially leading to unique biological activities compared to its oxygen-containing counterpart, ethyl 5-oxo-L-prolinate. ontosight.ai This makes the this compound scaffold a promising starting point for developing new therapeutic agents.

Participation in Multicomponent Reactions and Heterocyclic Compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity. researchgate.netajgreenchem.com L-proline and its derivatives have emerged as powerful catalysts for a variety of MCRs, particularly those leading to the synthesis of heterocyclic compounds. ajgreenchem.comjapsonline.commdpi.comias.ac.in

Given this precedent, this compound is a strong candidate for participation in MCRs for synthesizing sulfur-containing heterocycles. A notable example is the Biginelli reaction, which traditionally synthesizes dihydropyrimidines. japsonline.comjapsonline.com The thio-variant of this reaction, using thiourea, produces dihydropyrimidinethiones. This compound contains a thioamide, which is structurally analogous to thiourea, making it a potential substrate for Biginelli-type cyclocondensations to form novel fused heterocyclic systems. L-proline itself has been shown to effectively catalyze the synthesis of pyrimidine (B1678525) derivatives in MCRs. japsonline.comjapsonline.comresearchgate.net The general applicability of L-proline in MCRs suggests that its thioxo-derivative could be similarly employed to build diverse heterocyclic libraries. mdpi.combeilstein-journals.org

Reaction TypeCatalyst/PrecursorReactantsProduct ClassReference
Biginelli ReactionL-proline nitrateAromatic aldehyde, thiourea, β-ketoesterDihydropyrimidinethiones japsonline.comjapsonline.com
Hantzsch ReactionL-prolineAldehyde, β-ketoester, ammoniaDihydropyridines researchgate.net
Pyrano[2,3-c]pyrazole SynthesisL-prolineAldehyde, malononitrile, pyrazolonePyrans mdpi.com
Pyrazolo[3,4-b]pyridine SynthesisL-proline5-aminopyrazole, arylaldehyde, N-methyl-1-(methylthio)-2-nitroethenamineFused Pyridines beilstein-journals.org
Tetrahydropyridine SynthesisL-prolineAromatic aldehyde, methyl acetoacetate, anilineTetrahydropyridines ajgreenchem.com

Exploration of its Potential as a Catalyst or Ligand in Organocatalysis and Metal-Catalyzed Reactions

The application of L-proline as an asymmetric organocatalyst represents a major advance in modern organic synthesis. clockss.orgresearchgate.net It typically functions by forming nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl compounds. ias.ac.in Derivatives of proline are continuously being explored to improve catalytic activity and selectivity. ajgreenchem.com

Research has shown that modifying the carboxylic acid group of proline analogues can lead to superior organocatalysts. clockss.orgresearchgate.net For instance, a homoproline derivative where the carboxyl group was replaced with a 5-thioxo-1,2,4-oxadiazole ring demonstrated significantly higher enantioselectivity than proline itself in Michael reactions. clockss.orgresearchgate.net This finding strongly suggests that the thioamide group in this compound could play a beneficial role in catalysis, potentially enhancing its activity and selectivity compared to simple proline esters.

In addition to organocatalysis, proline derivatives serve as effective chiral ligands in metal-catalyzed asymmetric reactions. mdpi.combeilstein-journals.orgchemrxiv.org The nitrogen atom and carbonyl oxygen of proline esters can coordinate with a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. This compound offers an additional coordination site through its sulfur atom. This tridentate (N, O, S) binding potential could form well-defined, rigid metal complexes, making it an attractive candidate as a chiral ligand for a range of metal-catalyzed transformations, such as reductions, additions, and cross-coupling reactions. mdpi.combeilstein-journals.org

MetalProline-Derived LigandReaction TypeReference
Copper (Cu)Lithium L-prolinateHydroxylation of aryl halides beilstein-journals.org
Copper (Cu)L-prolineHydroxylation of aryl halides beilstein-journals.org
Titanium (Ti)L-proline derivativesEnantioselective synthesis of propargyl alcohols chemrxiv.org
Ruthenium (Ru)Peptide-like (containing phenylalanine)Enantioselective ketone reduction mdpi.com

Future Perspectives and Emerging Research Avenues for Ethyl 5 Thioxo L Prolinate

Development of Eco-Friendly and Scalable Synthetic Pathways

The future development of applications for Ethyl 5-thioxo-L-prolinate hinges on the availability of efficient, sustainable, and scalable synthetic methods. Current research is moving away from traditional synthetic routes, which often rely on harsh reagents and volatile organic solvents, towards greener alternatives.

Key areas of focus include:

Organocatalysis: L-proline and its derivatives have been established as powerful, environmentally benign organocatalysts for a wide range of organic transformations. acs.orgacs.orgrsc.org Future syntheses of this compound could leverage L-proline itself or a derivative as a catalyst, potentially in solvent-free conditions or aqueous media, to improve the environmental footprint of the synthesis. rsc.orgtnsroindia.org.in For instance, L-proline-catalyzed protocols have been successfully used for the synthesis of various heterocyclic compounds, offering high yields and stereoselectivity. researchgate.netrsc.org

Green Solvents and Reaction Media: The use of unconventional, eco-friendly solvents is a promising avenue. researchgate.net Deep eutectic solvents (DESs), such as those based on L-proline and glycerol, have shown great promise for Knoevenagel condensations on related rhodanine (B49660) structures and could be adapted for reactions involving this compound. researchgate.net Similarly, ionic liquids (ILs), particularly those derived from amino acids like L-proline nitrate, can act as both catalyst and solvent, facilitating high yields, simple work-up, and catalyst recyclability. japsonline.comjapsonline.com

Energy-Efficient Methods: Microwave (MW) and ultrasound irradiation are being explored as alternatives to conventional heating. These techniques can significantly reduce reaction times, improve yields, and lower energy consumption. acs.orgrsc.org Ultrasound-assisted, catalyst-free synthesis has been developed for complex heterocyclic frameworks, a strategy that could be adapted for the construction or modification of the thioxo-prolinate scaffold. rsc.org

Table 1: Comparison of Potential Green Synthetic Strategies
StrategyKey AdvantagesPotential Application for this compoundReference
L-Proline OrganocatalysisBiodegradable, non-toxic, readily available, high stereoselectivity.Asymmetric synthesis or modification reactions. rsc.orgresearchgate.net
Ionic Liquid (IL) MediaRecyclable, non-volatile, enhances reaction rates.Used as a green reaction medium for synthesis, potentially from L-5-oxoproline ethyl ester. japsonline.comjapsonline.com
Deep Eutectic Solvents (DES)Low cost, biodegradable, simple preparation.Solvent for condensation or modification reactions. researchgate.net
Ultrasound/Microwave IrradiationReduced reaction times, higher yields, energy efficiency.Accelerating the thionation step or subsequent derivatization. rsc.orgnih.gov

Investigation of Novel Reactivity Modes and Tandem Transformations

The unique structure of this compound, featuring a reactive thiolactam, offers significant potential for exploring novel reactivity and designing complex tandem or multicomponent reactions (MCRs).

Thiolactam as a Reactive Handle: The thioamide group is chemically distinct from its amide counterpart, exhibiting higher polarity and reactivity. nih.gov This functionality can be a linchpin for various transformations. For example, it can participate in cycloaddition reactions, such as 1,3-dipolar cycloadditions, to construct complex polycyclic systems. Research into the reaction of the thiolactam with various electrophiles and nucleophiles could unlock new synthetic pathways.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to build complex molecules, aligning with the principles of green chemistry. researchgate.net this compound could serve as a key building block in MCRs. For instance, its scaffold could be integrated into Biginelli-type or Hantzsch-type reactions to create novel libraries of heterocyclic compounds. The presence of the chiral center from L-proline could also be used to induce stereoselectivity in these transformations.

Tandem Transformations: The development of tandem reactions, where multiple bond-forming events occur sequentially in one pot without isolating intermediates, is a major goal in modern synthesis. A potential tandem sequence could involve a reaction at the sulfur atom followed by an intramolecular cyclization involving the ester group, leading to fused bicyclic products. For example, a thia-Michael addition followed by an intramolecular condensation could be a fruitful area of investigation. rsc.org

Advanced Computational Design for Property Prediction and Targeted Synthesis

Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new molecules and materials. For this compound, computational methods can provide deep insights into its properties and guide synthetic efforts.

Predicting Reactivity and Mechanisms: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of this compound. This allows for the prediction of reactive sites (e.g., nucleophilicity of the sulfur atom, acidity of the N-H proton), the exploration of reaction energy profiles, and the elucidation of complex reaction mechanisms. nih.gov Such studies can help rationalize experimental outcomes and predict the feasibility of novel transformations before attempting them in the lab.

Virtual Screening and Property Prediction: Computational tools can predict key molecular properties. For example, software can calculate drug-likeness parameters based on "Lipinski's rule of 5" or predict lipophilicity (logP), which are crucial in medicinal chemistry. researchgate.net While outside the direct scope of this article, these predictive models are vital for guiding the synthesis of derivatives with specific desired characteristics.

Designing Novel Derivatives: By understanding the structure-property relationships through computational analysis, researchers can rationally design new derivatives of this compound. For example, if a specific electronic property is desired for a material application, DFT can be used to screen various substituents on the pyrrolidine (B122466) ring to identify the most promising candidates for synthesis. This targeted approach saves significant time and resources compared to traditional trial-and-error synthesis. preprints.org

Table 2: Potential Computational Approaches and Their Applications
Computational MethodObjectivePredicted Properties/InsightsReference
Density Functional Theory (DFT)Elucidate electronic structure and reaction mechanisms.Molecular orbital energies, charge distribution, reaction energy barriers, spectroscopic properties. nih.gov
Molecular Dynamics (MD) SimulationStudy conformational dynamics and intermolecular interactions.Preferred conformations, solvent effects, binding affinities. whiterose.ac.uk
Quantitative Structure-Activity Relationship (QSAR)Correlate structural features with activity or properties.Predictive models for biological activity or material performance. researchgate.net

Integration into Advanced Materials and Supramolecular Architectures

The structural features of this compound make it an attractive candidate for the construction of advanced materials and complex supramolecular systems.

Supramolecular Chemistry: The molecule contains both a hydrogen-bond donor (the N-H group) and multiple hydrogen-bond acceptors (the C=S and C=O groups). This arrangement facilitates the formation of well-defined, non-covalent assemblies. researchgate.netresearchgate.net Researchers can explore the self-assembly of this compound and its derivatives to form supramolecular structures such as organogels, liquid crystals, or nanofibers. whiterose.ac.uk The chirality of the L-proline backbone is particularly intriguing, as it can be used to induce the formation of helical or other chiral superstructures.

Polymer and Material Synthesis: this compound can be envisioned as a monomer for novel polymers. The thiolactam ring could potentially be opened via ring-opening polymerization to create functional polyamides or polythioamides. Alternatively, the molecule could be functionalized with polymerizable groups (e.g., vinyl or acrylate (B77674) groups) and incorporated into polymers as a chiral side chain, imparting specific properties to the bulk material.

Coordination Chemistry and Metal-Organic Frameworks (MOFs): The sulfur and oxygen atoms are potential coordination sites for metal ions. This opens the door to using this compound as a ligand in coordination chemistry. By designing derivatives with multiple coordination sites, it could be used as a building block for creating metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, sorptive, or optical properties.

Q & A

Q. How can machine learning optimize reaction conditions for this compound derivatives?

  • Methodological Answer : Train models on existing reaction datasets (e.g., USPTO) using features like solvent polarity, temperature, and catalyst loading. Validate predictions via high-throughput robotic synthesis platforms .

Data Presentation Guidelines

  • Tables : Include raw and processed data (e.g., NMR shifts, HPLC retention times) with uncertainties. Use footnotes to explain normalization or filtering steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.